2-氯-1,3-二甲基咪唑啉鎓氯化物

描述

2-Chloro-1,3-dimethylimidazolinium chloride is a type of organic compound that serves as a carbene precursor. It has high chemical reactivity and can be used to prepare various complex organic molecules . For instance, it can serve as a synthetic intermediate for the preparation of 2,2-difluoro-1,3-dimethylimidazolidine, a new type of fluorinating agent that can be used to introduce fluorine atoms into organic functional molecular structures .

Synthesis Analysis

The synthesis of 2-Chloro-1,3-dimethylimidazolinium chloride involves heating a mixture of 1,3-dimethylimidazolidine and phthaloyl chloride in a dry reaction flask at 140 °C for 5 hours under solvent-free conditions . After the reaction is complete, the reaction mixture is cooled to room temperature, and then 1,4-dioxane is added to the reaction system to precipitate the target product molecule .Molecular Structure Analysis

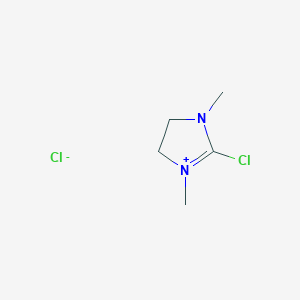

The molecular formula of 2-Chloro-1,3-dimethylimidazolinium chloride is C5H10Cl2N2 . Its molecular weight is 169.05 .Chemical Reactions Analysis

2-Chloro-1,3-dimethylimidazolinium chloride can act as a powerful dehydrating agent, replacing DCC under nearly neutral conditions . It has applications in the construction of heterocycles through dehydration reactions .Physical And Chemical Properties Analysis

2-Chloro-1,3-dimethylimidazolinium chloride appears as a crystalline powder or solid .科学研究应用

糖基噁唑啉的合成

DMC 在糖基噁唑啉的合成中起着至关重要的作用,糖基噁唑啉在糖化学中至关重要。 它能够在水中选择性地活化未保护还原糖的异头碳原子 。这种方法特别有价值,因为它绕过了对保护基团的需求,从而简化了合成过程并减少了浪费。

未保护糖的酚糖基化

在水溶液中,DMC 促进还原糖直接立体选择性转化为相应的 1,2-反式对硝基苯酚糖苷。 该反应适用于硫酸化和磷酸化糖,为在没有保护基团的情况下合成复杂糖苷提供了一条途径 。

标记葡萄糖的合成

DMC 是合成标记葡萄糖的试剂,标记葡萄糖是构建支链寡糖的中间体。 这些寡糖在各种生物和医学应用中具有巨大的潜力,例如药物递送系统 。

荧光化学传感器的开发

该化合物用于合成荧光化学传感器。 这些传感器可以检测特定的离子或分子,使其在环境监测、医疗诊断和生物化学研究中发挥作用 。

精氨酸甲基转移酶的抑制

研究人员使用 DMC 合成 1,2-二胺,它们充当共激活因子相关精氨酸甲基转移酶 1 的抑制剂。 这种酶在基因调控中发挥作用,其抑制对于研究表观遗传修饰至关重要 。

变构葡萄糖激酶的活化

DMC 也是合成变构葡萄糖激酶激活剂的试剂。 葡萄糖激酶是一种参与葡萄糖代谢的酶,其激活剂正在被探索用于治疗糖尿病的治疗潜力 。

收敛型糖肽合成

使用 DMC 衍生物允许在水中一锅法合成糖基三唑。 这种方法适用于收敛型糖肽合成,其中寡糖直接与肽偶联,这是开发基于糖缀合物的治疗剂的重要一步 。

无保护基团方法

DMC 使得能够开发用于碳水化合物合成操作的无保护基团方法。 这种方法对于将从天然来源分离的复杂寡糖应用于创建各种生物学上有趣的糖缀合物至关重要 。

作用机制

Target of Action

2-Chloro-1,3-dimethylimidazolinium chloride is a carbene precursor . It is a highly reactive organic compound used to prepare various complex organic molecules .

Mode of Action

The compound is known for its high chemical reactivity. It can be used as a synthetic intermediate for the preparation of 2,2-difluoro-1,3-dimethylimidazolidine . This new fluorinating agent can be used to introduce fluorine atoms into organic functional molecular structures .

Biochemical Pathways

It is used in the synthesis of organic azides from primary amines, and as a reagent for aza-henry reactions .

Result of Action

As a carbene precursor, 2-Chloro-1,3-dimethylimidazolinium chloride plays a crucial role in the synthesis of various complex organic molecules . For instance, it can be used as a synthetic intermediate for the preparation of 2,2-difluoro-1,3-dimethylimidazolidine .

Action Environment

The action of 2-Chloro-1,3-dimethylimidazolinium chloride can be influenced by various environmental factors. For instance, it is known to be hygroscopic . Therefore, it should be stored under an inert atmosphere and in a freezer, under -20°C . This ensures its stability and efficacy.

安全和危害

2-Chloro-1,3-dimethylimidazolinium chloride is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

未来方向

2-Chloro-1,3-dimethylimidazolinium chloride is a carbene precursor with high chemical reactivity, making it a valuable tool in the synthesis of various complex organic molecules . Its potential applications in the synthesis of fluorinated compounds and in the construction of heterocycles through dehydration reactions suggest that it may have a wide range of uses in future chemical research .

属性

IUPAC Name |

2-chloro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN2.ClH/c1-7-3-4-8(2)5(7)6;/h3-4H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBBXVHGVADBHA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC[N+](=C1Cl)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60958250 | |

| Record name | 2-Chloro-1,3-dimethylimidazolinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37091-73-9 | |

| Record name | 2-Chloro-1,3-dimethylimidazolinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037091739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,3-dimethylimidazolinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1,3-dimethylimidazolidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1,3-DIMETHYLIMIDAZOLINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56KA2A1U1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: DMC primarily acts as a powerful dehydrating agent, similar to dicyclohexylcarbodiimide (DCC). [] Its interaction with target molecules, often alcohols or carboxylic acids, leads to the formation of reactive intermediates like esters or anhydrides. [, ] These intermediates can then undergo various reactions, including dehydration, chlorination, oxidation, reduction, and rearrangement. [] In carbohydrate chemistry, DMC is particularly useful for activating the anomeric center of unprotected sugars, facilitating glycosidic bond formation and other transformations. [, , , , ]

ANone:

A: DMC is sensitive to moisture and protic solvents, especially in the presence of a base, leading to its decomposition. [] It is recommended to store DMC in a desiccated environment, preferably under a nitrogen atmosphere, to ensure its stability. [] While generally considered non-toxic, handling with care is advised. [] DMC demonstrates good solubility in halogenated solvents like dichloromethane, acetonitrile, and DMF. []

ANone: While the provided research papers do not extensively discuss computational studies on DMC, such techniques could offer valuable insights into its reactivity, reaction mechanisms, and potential applications. For instance, quantum chemical calculations could elucidate transition states and intermediates involved in DMC-mediated reactions, providing a deeper understanding of its reactivity.

A: The research highlights the importance of storing DMC under anhydrous conditions to prevent decomposition. [] Utilizing appropriate packaging materials and maintaining a dry environment during handling are crucial for preserving its stability.

A: The development of DMC as a powerful dehydrating agent, comparable to DCC, marked a significant milestone in organic synthesis. [] Its introduction opened new avenues for achieving efficient dehydration reactions under mild conditions. Furthermore, the discovery of DMC's utility in carbohydrate chemistry, particularly its ability to activate unprotected sugars, has significantly impacted the field, enabling the synthesis of various complex glycosides and oligosaccharides. [, , , , , ]

A: DMC's versatility has fostered its application in various research areas. One prominent example is its use in the synthesis of glycoconjugates, which bridges organic chemistry and glycobiology. [, , , , , ] DMC enables the efficient construction of complex glycoconjugates, which are valuable tools for investigating biological processes involving carbohydrates. Moreover, DMC's application in synthesizing labeled carbohydrates, such as 13C-labeled levoglucosan, highlights its potential in analytical chemistry and biochemistry. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate](/img/structure/B118287.png)

![N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B118328.png)